![molecular formula C26H25N3O B2521245 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline CAS No. 638141-74-9](/img/structure/B2521245.png)
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline is a derivative of the 6H-indolo[2,3-b]quinoxaline family, a group of planar fused heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties . These compounds are characterized by their ability to intercalate with DNA, which is a key mechanism for their biological activity . The specific substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus can significantly influence the thermal stability of the compound-DNA complex and, consequently, the pharmacological activity .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves cyclocondensation reactions, as seen in the preparation of N-glycosides of 6H-indolo[2,3-b]quinoxalines . Another method includes a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation, which provides an efficient route for preparing a series of derivatives . The synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines and related compounds also demonstrates the versatility of the synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is crucial for their interaction with biological targets. The planar structure allows for DNA intercalation, and the specific orientation of side chains towards the GC-rich minor groove of DNA is important for the activity . The structure-activity relationship is further highlighted by the fact that the thermal stability of the compound-DNA complex is influenced by the nature of the substituents .
Chemical Reactions Analysis
6H-indolo[2,3-b]quinoxaline derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the alkylation of these compounds can lead to the formation of quaternary salts, which can be further processed into different functional groups . The reactivity of these compounds towards different reagents and conditions can lead to a diverse array of derivatives with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are influenced by their molecular structure. These compounds exhibit a range of absorption and emission spectra, which are affected by the nature of the substituents . Their electrochemical behavior, thermal stability, and glass transition temperatures are also important parameters that can impact their pharmacological applications . The presence of the 6H-indolo[2,3-b]quinoxaline core contributes to the enhanced thermal stability and higher glass transition temperatures, which are beneficial for the development of stable pharmaceutical formulations .
Scientific Research Applications
Quinoxaline Derivatives in Pharmaceutical Development
Quinoxaline derivatives are extensively studied for their pharmacological potential. They have been investigated for antimicrobial activities and chronic and metabolic disease treatments. Modifying quinoxaline structures enables the creation of compounds with a wide variety of biomedical applications, indicating their significance in medicinal chemistry (Pereira et al., 2015). Similarly, the synthesis and biological activities of bioactive quinoxaline-containing sulfonamides have been surveyed, showing a broad range of biomedical activities, including antibacterial, antifungal, neuropharmacological, and anticancer action, suggesting the potential of quinoxaline-linked sulfonamide hybrids as lead compounds in therapeutic agent development (Irfan et al., 2021).
Materials Science and Optoelectronic Materials
Quinoxaline derivatives have been identified as crucial for the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. This research highlights the potential of quinoxaline and pyrimidine fragments in the design of materials for advanced optoelectronic applications (Lipunova et al., 2018).
Future Directions
The future directions for research on “6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline” and related compounds could involve further exploration of their biological activity, including their potential as anticancer agents . Additionally, the development of more efficient synthesis methods could be a valuable area of study.
properties
IUPAC Name |
6-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17(2)19-13-12-18(3)16-24(19)30-15-14-29-23-11-7-4-8-20(23)25-26(29)28-22-10-6-5-9-21(22)27-25/h4-13,16-17H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWJEVSFQHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

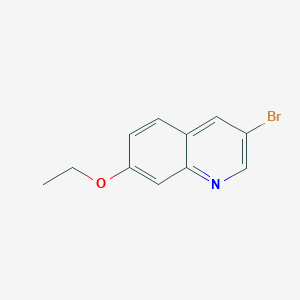
![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)
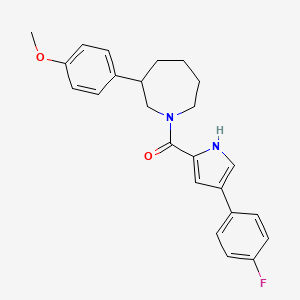
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
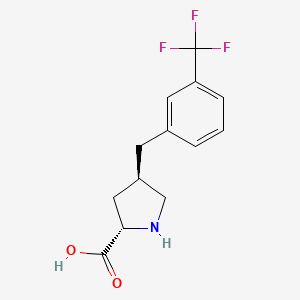
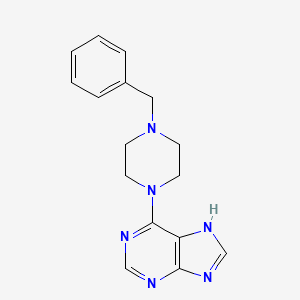
![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)


![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)
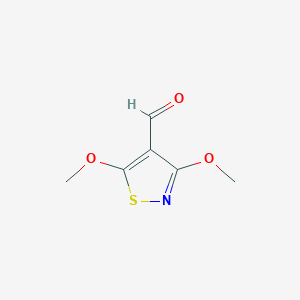
![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)